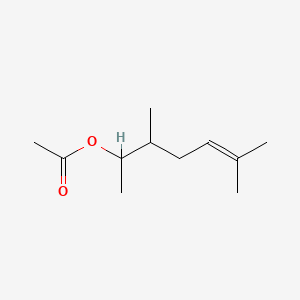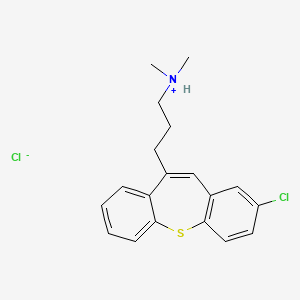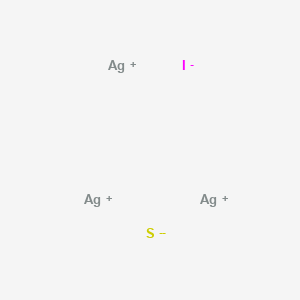![molecular formula C9H7ClN4O2 B13755571 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol CAS No. 50643-39-5](/img/structure/B13755571.png)
3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol: is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group, a chloro group, and a phenol group attached to the triazine ring. It has various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol typically involves the selective substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with an amino group and a phenol group. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aniline to introduce the amino group, followed by the reaction with phenol to introduce the phenol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide ions.
Oxidation and Reduction Reactions: The phenol group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Condensation Reactions: The amino group can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines, and alcohols are common nucleophiles used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxylated triazines or alkylated triazines.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: It has been studied for its potential antimicrobial properties against various bacterial strains.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Wirkmechanismus
The mechanism of action of 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol involves its interaction with molecular targets such as enzymes or receptors. The amino and phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The chloro group can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triamino-1,3,5-triazine (Melamine): Known for its use in the production of melamine resins and its applications in polymer chemistry.
2,4-Diamino-6-chloro-1,3,5-triazine: Similar structure but lacks the phenol group, making it less versatile in certain applications.
2,4,6-Trichloro-1,3,5-triazine: Used as an intermediate in the synthesis of various triazine derivatives.
Uniqueness: 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of scientific research and industry.
Eigenschaften
CAS-Nummer |
50643-39-5 |
|---|---|
Molekularformel |
C9H7ClN4O2 |
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol |
InChI |
InChI=1S/C9H7ClN4O2/c10-7-12-8(11)14-9(13-7)16-6-3-1-2-5(15)4-6/h1-4,15H,(H2,11,12,13,14) |
InChI-Schlüssel |
GJZDKVVLCRMNJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC(=N2)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


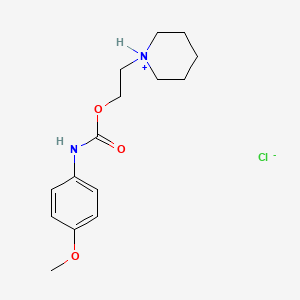



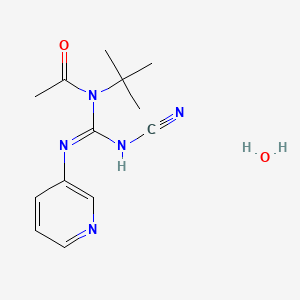
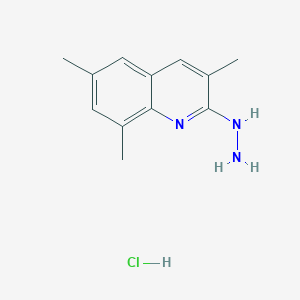

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)

![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
